

An In-depth Technical Guide to 4-Aminonicotinaldehyde: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Aminonicotinaldehyde

Cat. No.: B1271976

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Abstract

4-Aminonicotinaldehyde, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and spectroscopic profile. Detailed information on its synthesis, supported by a representative experimental protocol, is presented. Furthermore, this document explores the compound's potential biological significance and outlines a workflow for investigating its bioactivity. All quantitative data is summarized in structured tables for ease of reference, and logical workflows are visualized using diagrammatic representations.

Chemical Structure and Identification

4-Aminonicotinaldehyde, systematically named 4-aminopyridine-3-carbaldehyde, possesses a pyridine ring substituted with an amino group at the 4-position and a formyl (aldehyde) group at the 3-position.^[1] This arrangement of electron-donating (amino) and electron-withdrawing (aldehyde) groups on the pyridine core imparts unique electronic and chemical properties to the molecule.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-aminopyridine-3-carbaldehyde[1][2]
Synonyms	4-Amino-3-formylpyridine, 4-Amino-pyridine-3-carboxaldehyde[2][3]
CAS Number	42373-30-8[1][2][3][4][5]
Molecular Formula	C ₆ H ₆ N ₂ O[1][2][3][4][5]
Molecular Weight	122.12 g/mol [1][2][3][4][5]
InChI Key	GTPZHMGXKZIHKW-UHFFFAOYSA-N[2][4]
SMILES	<chem>C1=CN=CC(=C1N)C=O</chem> [1][2]

Physicochemical Properties

The physical and chemical properties of **4-Aminonicotinaldehyde** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

Property	Value	Source
Melting Point	113-118 °C	
Boiling Point	342.2 °C at 760 mmHg	
Density	1.264 g/cm ³	
Appearance	Solid (form may vary)	Assumed based on melting point
Solubility	Information not readily available, likely soluble in organic solvents like DMSO and methanol.	General chemical knowledge
pKa	7.13	[4]
XLogP3	0.476	[4]

Spectroscopic Analysis

The structural elucidation of **4-Aminonicotinaldehyde** is supported by various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~9.6	Singlet	Aldehydic proton (-CHO)
~8.6	Doublet	Proton on the pyridine ring (H2 or H6)
~7.3	Doublet	Proton on the pyridine ring (H5)
~6.5	Broad Singlet	Amino protons (-NH ₂)

Note: Predicted chemical shifts based on general values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Table 4: ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
>190	Aldehydic carbon (C=O)
~160	Pyridine ring carbon attached to the amino group (C4)
~150	Pyridine ring carbon (C2 or C6)
~130	Pyridine ring carbon (C3)
~110	Pyridine ring carbon (C5)

Note: Predicted chemical shifts based on typical ranges for substituted pyridines. Quaternary carbons are expected to show weaker signals.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 5: Key IR Absorptions

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200	N-H stretch	Amino group (-NH ₂)
3100-3000	C-H stretch	Aromatic C-H
~2720	C-H stretch	Aldehydic C-H
~1700	C=O stretch	Aldehyde carbonyl (C=O)
1600-1450	C=C and C=N stretching	Pyridine ring

Note: These are characteristic absorption ranges and the exact peak positions can vary.[\[8\]](#)[\[9\]](#)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Mass Spectrometry Data

m/z	Interpretation
122	Molecular ion peak [M] ⁺
121	Loss of a hydrogen atom [M-H] ⁺
93	Loss of the formyl group [M-CHO] ⁺

Note: The fragmentation pattern can provide valuable structural information. The loss of CHO is a characteristic fragmentation for aromatic aldehydes.[\[3\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols: Synthesis of 4-Aminonicotinaldehyde

While several synthetic routes to substituted aminobenzaldehydes and nicotinaldehydes exist, a common approach involves the formylation of an appropriately substituted aniline or aminopyridine. The following is a representative protocol based on established chemical principles for the synthesis of aromatic aldehydes.

Reaction Scheme:

A plausible synthetic route could involve the protection of the amino group of 4-aminopyridine, followed by directed ortho-metalation and formylation, and subsequent deprotection. A simpler, though potentially lower-yielding, method could be direct formylation.

Detailed Methodology (Vilsmeier-Haack Reaction):

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.

- **Reagent Preparation:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl_3 , 1.1 equivalents) in anhydrous dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent (chloroiminium salt).
- **Addition of Starting Material:** Dissolve 4-aminopyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution while maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
- **Neutralization and Extraction:** Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The

product may precipitate out or can be extracted with an organic solvent such as ethyl acetate or dichloromethane.

- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **4-Aminonicotinaldehyde**.
- Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.

Biological Activity and Signaling Pathways

While specific signaling pathways involving **4-Aminonicotinaldehyde** are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Nicotinaldehyde derivatives have been investigated for a range of bioactivities.^[12] The presence of the aminopyridine scaffold, a known pharmacophore, suggests potential for interaction with biological targets.

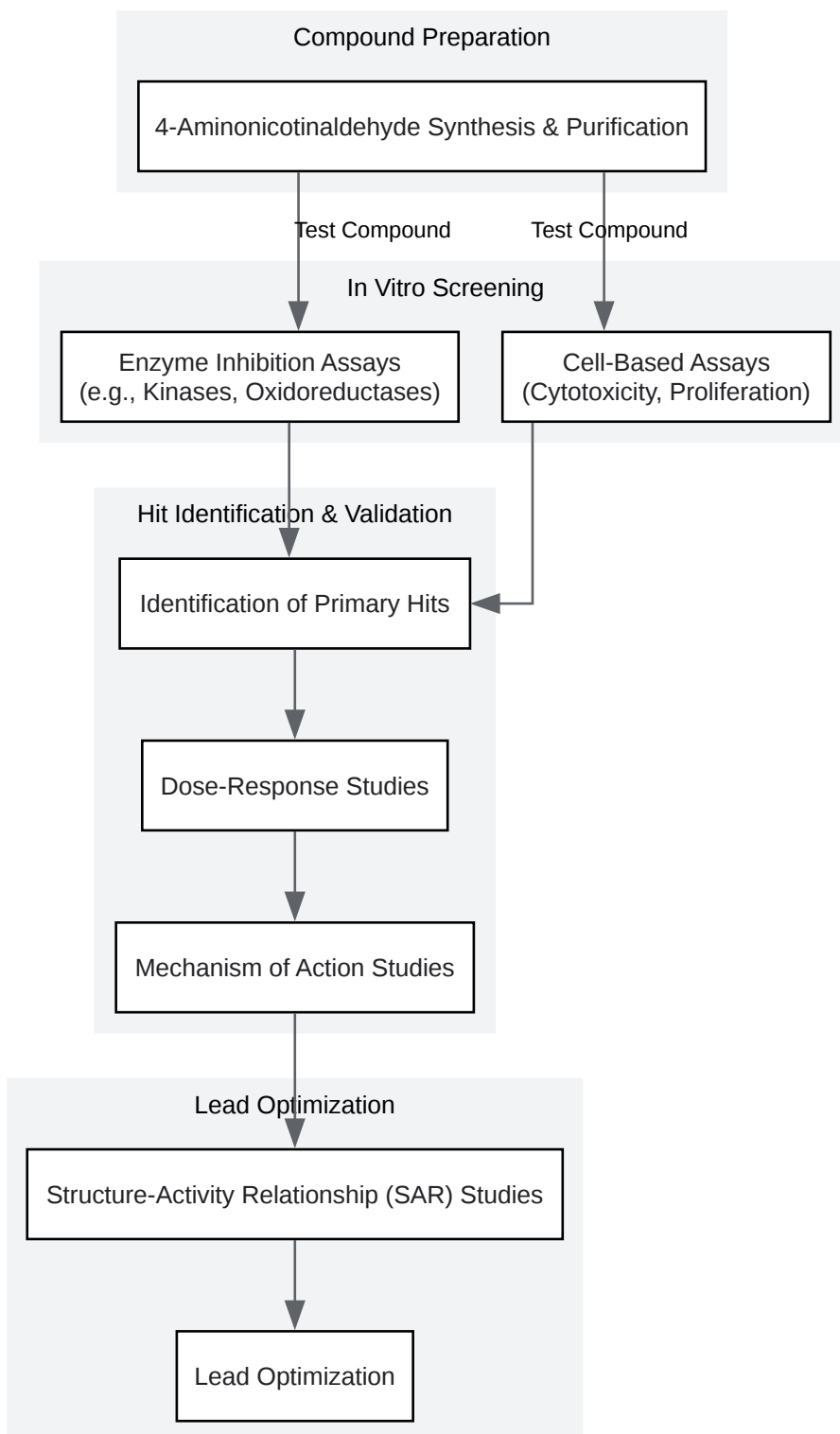
Hypothetical Signaling Pathway Involvement:

Given the structural similarities to other enzyme inhibitors and receptor ligands, **4-Aminonicotinaldehyde** could potentially modulate pathways involved in cellular signaling. For instance, pyridine-containing compounds have been shown to interact with kinases, and the aldehyde functionality can react with nucleophilic residues in enzyme active sites.

Investigational Workflow for Biological Activity Screening:

The following diagram illustrates a logical workflow for the initial investigation of the biological activities of **4-Aminonicotinaldehyde**.

Figure 1. Workflow for Biological Activity Screening

[Click to download full resolution via product page](#)Figure 1. A logical workflow for screening the biological activity of **4-Aminonicotinaldehyde**.

Safety Information

4-Aminonicotinaldehyde is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 7: GHS Hazard Statements

Hazard Code	Statement
H302	Harmful if swallowed[1][2]
H315	Causes skin irritation[1][2]
H317	May cause an allergic skin reaction[1][2]
H319	Causes serious eye irritation[1][2]
H335	May cause respiratory irritation[1][2]

Conclusion

4-Aminonicotinaldehyde is a functionally rich heterocyclic compound with significant potential in synthetic chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and comprehensive spectroscopic data. The outlined synthetic protocol and proposed workflow for biological screening offer a solid foundation for researchers and drug development professionals interested in utilizing this versatile molecule. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

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References

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminonicotinaldehyde | C₆H₆N₂O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. whitman.edu [whitman.edu]
- 12. researchgate.net [researchgate.net]
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